1,2,3-Trihomodistamycin A
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Overview
Description
1,2,3-Trihomodistamycin A is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This compound has garnered significant attention in various fields, including pharmaceuticals, organic synthesis, and materials science, due to its versatile applications and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trihomodistamycin A typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and energy consumption, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trihomodistamycin A undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,2,3-Trihomodistamycin A has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation and chemical biology for labeling and tracking biomolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trihomodistamycin A involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, in the case of its anticancer activity, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1,2,3-Trihomodistamycin A can be compared with other similar compounds, such as:
1,2,3-Triazole: Shares the same triazole core but differs in its substituents and specific applications.
1,2,4-Triazole: Another isomeric form of triazole with different chemical properties and applications.
Imidazole: A structurally related heterocycle with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
85407-04-1 |
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Molecular Formula |
C25H33N9O4 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-ethylpyrrol-3-yl]carbamoyl]-1-ethylpyrrol-3-yl]-1-ethyl-4-formamidopyrrole-2-carboxamide |
InChI |
InChI=1S/C25H33N9O4/c1-4-32-12-16(29-15-35)9-20(32)24(37)31-18-11-21(34(6-3)14-18)25(38)30-17-10-19(33(5-2)13-17)23(36)28-8-7-22(26)27/h9-15H,4-8H2,1-3H3,(H3,26,27)(H,28,36)(H,29,35)(H,30,38)(H,31,37) |
InChI Key |
GGMQCKNGZWEJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)CC)CC)NC=O |
Origin of Product |
United States |
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